molecular formula C8H6N4 B11488148 1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole

1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole

Cat. No.: B11488148
M. Wt: 158.16 g/mol
InChI Key: TUCIWEZRXVQWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring. Subsequent reactions with suitable reagents can introduce the imidazole ring, completing the fused system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with a single benzimidazole ring.

    Imidazole: Contains only the imidazole ring without the fused benzimidazole system.

    1,3-Diazole: Another heterocyclic compound with a different ring structure.

Uniqueness

1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3,6-dihydroimidazo[4,5-e]benzimidazole

InChI

InChI=1S/C8H6N4/c1-2-6-8(12-4-10-6)7-5(1)9-3-11-7/h1-4H,(H,9,11)(H,10,12)

InChI Key

TUCIWEZRXVQWRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC=N3)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.